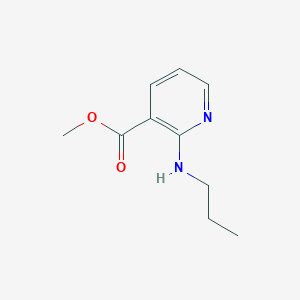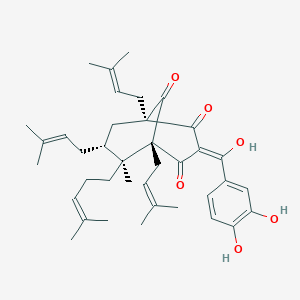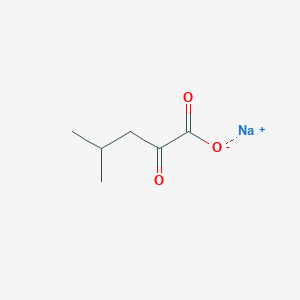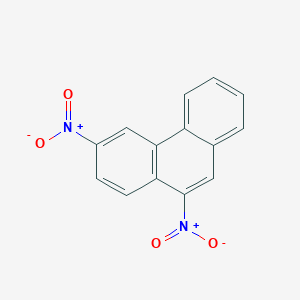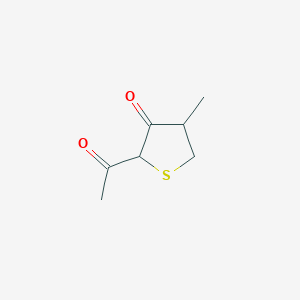
2-Methoxy-4-fluorobenzyl chloride
説明
2-Methoxy-4-fluorobenzyl chloride is a chemical compound that is related to various research areas, including polymerization, synthesis of biologically active molecules, and as a protecting group in organic synthesis. It is structurally related to compounds such as p-methoxybenzyl chloride, which has been studied for its polymerization properties , and 4-methoxybenzyl chloride, which has been used in reactions with elemental phosphorus and phosphine . The compound's derivatives have been explored for their potential applications in biophotonics , as inhibitors of hepatitis B virus , and in anti-inflammatory activity9.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the use of benzyl bromide or chloride derivatives. For instance, the synthesis of oligoribonucleotides using a 4-methoxybenzyl group as a new protecting group involves the reaction of adenosine with 4-methoxybenzyl bromide . Similarly, the synthesis of novel hepatitis B inhibitors includes the use of 2-methoxybenzyl derivatives . These methods highlight the versatility of methoxybenzyl chloride derivatives in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound with a 4-methoxyphenyl group was analyzed, revealing intermolecular interactions and supramolecular network formation . Additionally, the crystal structure of a hepatitis B inhibitor with a 2-methoxybenzyl moiety was studied, providing insights into its electronic and spatial structure .
Chemical Reactions Analysis
Chemical reactions involving methoxybenzyl chloride derivatives are diverse. The polymerization of p-methoxybenzyl chloride involves an acid-catalyzed condensation process with the elimination of HCl . In another study, the reaction of 4-methoxybenzyl chloride with elemental phosphorus under phase-transfer catalysis conditions yielded tris(4-methoxybenzyl)phosphine oxide . These reactions demonstrate the reactivity of methoxybenzyl chloride derivatives in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The solubility in common organic solvents , stability to oxidizing conditions , and the formation of hydrogen bonds and π-π interactions in the crystal lattice are some of the properties that have been studied. These properties are crucial for the application of these compounds in various fields, including materials science and medicinal chemistry.
科学的研究の応用
Synthesis of Oligoribonucleotides
4-Methoxybenzyl group, which is related to 2-Methoxy-4-fluorobenzyl chloride, has been effectively used as a new protecting group in the synthesis of oligoribonucleotides. This method has shown success in the phosphotriester approach of oligoribonucleotide synthesis, indicating its potential in nucleic acid chemistry (Takaku & Kamaike, 1982).
Reactions of Nitrogen Heterocycles
Nitrogen heterocycles have reacted with 4-methoxy-3-nitrobenzyl chloride, which is closely related to the compound , producing N-(4-methoxy-3-nitrobenzyl) derivatives. This finding is significant in the field of organic synthesis, highlighting the reactivity of these compounds in forming new chemical structures (Harutyunyan, 2016).
Pharmacological Applications
Research on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which involve the use of similar fluorobenzyl compounds, has shown potential anti-inflammatory activity. This suggests possible applications of this compound in the development of new pharmaceuticals (Sun et al., 2019).
Material Science and Polymer Chemistry
The compound has been used in the synthesis of new types of polymers and dendrons with unique structures and properties, such as poly(ether ketone) dendrons. This indicates its role in advanced material science and polymer chemistry (Morikawa & Ono, 1999).
Analytical Chemistry Applications
In the field of analytical chemistry, 4-fluorobenzyl chloride, which shares similar properties with this compound, has been used in a novel bioanalytical method involving chemical derivatization for the quantification of volatile and reactive molecules in human plasma (Yang et al., 2005).
Synthesis of Radiopharmaceuticals
The compound has been utilized in the preparation of key intermediates for the synthesis of no-carrier-added PET aromatic radiopharmaceuticals, demonstrating its importance in nuclear medicine and imaging (Lemaire et al., 2012).
作用機序
Target of Action
The primary target of 2-Methoxy-4-fluorobenzyl chloride is the carbon atom in the carbon-carbon bond formation during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation , which occurs with formally nucleophilic organic groups . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of potential chemical structures.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
将来の方向性
The future directions of research on 2-Methoxy-4-fluorobenzyl chloride and similar compounds could involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
特性
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWENSPCOUMZCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595955 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157068-04-7 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157068-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)


![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)


